molecular formula C10H19NO4 B13319235 tert-Butyl (5-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate

tert-Butyl (5-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate

Cat. No.: B13319235
M. Wt: 217.26 g/mol
InChI Key: CZOJNJOUBYNHNG-UHFFFAOYSA-N
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Description

tert-Butyl (5-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tetrahydrofuran ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate typically involves the reaction of 5-(hydroxymethyl)tetrahydrofuran-3-ol with tert-butyl isocyanate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (5-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl (5-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It can also be used as a probe to investigate the mechanisms of enzyme inhibition and activation .

Medicine: Its carbamate moiety is known to interact with various biological targets, making it a valuable scaffold for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .

Mechanism of Action

The mechanism of action of tert-Butyl (5-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways and cellular processes. The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (5-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate is unique due to the presence of both a tetrahydrofuran ring and a hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a building block in organic synthesis further highlight its uniqueness .

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)oxolan-3-yl]carbamate

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-8(5-12)14-6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)

InChI Key

CZOJNJOUBYNHNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(OC1)CO

Origin of Product

United States

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